molecular formula C29H40N2O5 B587325 ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate CAS No. 1286972-50-6

ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate

Cat. No.: B587325
CAS No.: 1286972-50-6
M. Wt: 496.648
InChI Key: MQKJIODGPALHCU-UHFFFAOYSA-N
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Description

3’-Hydroxy Repaglinide Ethyl Ester (Mixture of Diastereomers) is a chemical compound that serves as an intermediate in the synthesis of repaglinide, an antidiabetic drug used to manage type 2 diabetes. This compound is characterized by the presence of a hydroxy group at the 3’ position and an ethyl ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy Repaglinide Ethyl Ester typically involves multiple steps, starting from 3-hydroxyphenylacetic acid. The process includes esterification, formylation, oxidation, etherification, and selective hydrolysis . The reaction conditions, such as temperature, time, solvent, and substrate ratios, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of 3’-Hydroxy Repaglinide Ethyl Ester is scaled up using similar synthetic routes. The process is designed to be environmentally friendly, with fewer impurities and easier scale-up operations . Characterization of the product and intermediates is achieved using techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and DSC .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy Repaglinide Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

3’-Hydroxy Repaglinide Ethyl Ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its role in the synthesis of antidiabetic drugs like repaglinide.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3’-Hydroxy Repaglinide Ethyl Ester involves its conversion to repaglinide, which acts as an insulin secretagogue. Repaglinide binds to the β cells of the pancreas, stimulating insulin release in the presence of glucose. This helps to lower postprandial blood glucose levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

    Repaglinide: The parent compound, used as an antidiabetic drug.

    Nateglinide: Another insulin secretagogue with a similar mechanism of action.

    Glimepiride: A sulfonylurea class drug that also stimulates insulin release.

Uniqueness

3’-Hydroxy Repaglinide Ethyl Ester is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of repaglinide. Its functional groups enable various chemical modifications, making it a valuable compound in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKJIODGPALHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Reactant of Route 2
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ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Reactant of Route 3
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ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Reactant of Route 4
ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Reactant of Route 5
ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate

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